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CPF4, PDE-FRET-Sensor - 407578-87-4

CPF4, PDE-FRET-Sensor

Catalog Number: EVT-1723521
CAS Number: 407578-87-4
Molecular Formula: C44H28ClN2O14P
Molecular Weight: 875.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPF4 is a synthetic, ratiometric fluorescent sensor molecule designed for detecting and measuring phosphodiesterase (PDE) activity. [] It achieves this by utilizing the principle of Fluorescence Resonance Energy Transfer (FRET). [] CPF4's role in scientific research lies in its ability to provide a quantifiable readout of PDE activity, enabling researchers to study the kinetics and dynamics of these enzymes in various biological contexts. []

Cyclic adenosine monophosphate (cAMP)

Compound Description: Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger molecule that plays a crucial role in various cellular processes, including signal transduction pathways. It is produced from ATP by adenylyl cyclase enzymes and degraded by PDEs. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: CPF4 is designed to detect PDE activity. Since PDEs specifically catalyze the hydrolysis of cyclic nucleotides like cAMP, the latter is directly involved in the reaction CPF4 monitors. The cleavage of the phosphodiester bond in CPF4 by PDEs mimics the natural hydrolysis of the phosphodiester bond in cAMP, leading to changes in FRET signals. []

Cyclic guanosine monophosphate (cGMP)

Compound Description: Similar to cAMP, cyclic guanosine monophosphate (cGMP) is another important cyclic nucleotide second messenger. It is synthesized by guanylyl cyclases and degraded by specific PDEs. cGMP is involved in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and phototransduction. [, , , , , , ]

Relevance: While CPF4 is designed to detect PDE activity in general, some PDE isoforms exhibit dual specificity, meaning they can hydrolyze both cAMP and cGMP. Therefore, understanding the activity and regulation of these dual-specificity PDEs often necessitates studying both cyclic nucleotides. [, , , , , , ]

Phosphodiesterase Inhibitors

Compound Description: Phosphodiesterase inhibitors are a class of drugs that block the activity of PDE enzymes. By inhibiting PDEs, these compounds prevent the degradation of cyclic nucleotides (cAMP and cGMP), leading to increased intracellular levels of these second messengers. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: PDE inhibitors are crucial tools for studying the function and regulation of PDEs, as well as the downstream signaling pathways influenced by cyclic nucleotides. Several studies mentioned utilize various PDE inhibitors to investigate compartmentalized cAMP signaling and its role in different physiological processes. The use of PDE inhibitors in conjunction with CPF4 could provide insights into the specific PDE isoforms targeted by CPF4 and their role in different cellular compartments. [, , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Methods and Technical Details
The synthesis of CPF4 involves several steps, typically beginning with the preparation of the donor and acceptor fluorophores. These fluorophores are then conjugated to form a FRET pair. Common methods for synthesizing these compounds include:

  1. Chemical Modification: This involves modifying existing fluorescent proteins or organic dyes to enhance their spectral properties or to facilitate conjugation.
  2. Click Chemistry: A popular method that allows for the efficient coupling of fluorophores through azide-alkyne cycloaddition, ensuring high yields and specificity.
  3. Solid-Phase Synthesis: This technique can be employed for the preparation of peptide-based FRET sensors, where peptides containing the desired fluorophores are synthesized on a solid support.

The choice of synthesis method depends on the desired properties of the final sensor, such as stability, brightness, and spectral overlap.

Molecular Structure Analysis

Structure and Data
CPF4's molecular structure is characterized by its unique arrangement that facilitates effective energy transfer between the donor and acceptor. The structural analysis typically involves:

  • Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of CPF4.
  • Crystallography: X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms within CPF4, aiding in understanding its interaction with other molecules.

The precise molecular formula and structural data can vary based on the specific derivatives used in the synthesis process.

Chemical Reactions Analysis

Reactions and Technical Details
CPF4 participates in several chemical reactions that are essential for its function as a FRET sensor. Key reactions include:

  1. Energy Transfer Mechanism: The fundamental reaction in FRET involves the non-radiative transfer of energy from an excited donor molecule to an acceptor molecule when they are in close proximity (typically less than 10 nanometers).
  2. Photophysical Properties: The efficiency of energy transfer can be influenced by factors such as spectral overlap between donor emission and acceptor absorption spectra, as well as the orientation of the fluorophores.

Technical details regarding these reactions often involve calculating FRET efficiency using equations that relate donor-acceptor distances to energy transfer rates.

Mechanism of Action

Process and Data
The mechanism through which CPF4 operates as part of a PDE-FRET sensor involves:

  1. Excitation of Donor Fluorophore: Upon excitation at a specific wavelength, the donor fluorophore enters an excited state.
  2. Energy Transfer: If an acceptor fluorophore is within the critical distance, energy is transferred from the donor to the acceptor.
  3. Emission Detection: The resulting fluorescence from the acceptor can be measured, providing insights into molecular interactions or enzymatic activity.

Quantitative data regarding this process can be derived from FRET efficiency calculations based on fluorescence intensity measurements before and after energy transfer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
CPF4 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous buffers used in biological assays, which is crucial for its application in live-cell imaging.
  • Stability: The compound's stability under physiological conditions is essential for accurate measurements over time.
  • Fluorescence Characteristics: CPF4 should have high quantum yield and appropriate excitation/emission wavelengths to ensure effective detection.

Relevant data regarding these properties can be gathered from empirical studies that assess stability under various conditions.

Applications

Scientific Uses
CPF4-based PDE-FRET sensors have broad applications in scientific research:

  1. Cellular Signaling Studies: These sensors allow researchers to monitor phosphodiesterase activity in living cells, providing insights into signaling pathways involved in various physiological processes.
  2. Drug Discovery: By assessing how potential drug candidates affect phosphodiesterase activity, researchers can evaluate their therapeutic potential.
  3. Biomolecular Interaction Studies: CPF4 can be employed to study interactions between proteins or other biomolecules within cellular environments.
Introduction to FRET-Based Biosensor Architectures

Fluorescence Resonance Energy Transfer (FRET) has revolutionized molecular sensing by enabling real-time detection of biomolecular interactions and enzymatic activities with exceptional spatial resolution. This non-radiative energy transfer mechanism occurs between two fluorophores—a donor and an acceptor—positioned within 1–10 nm, making it exquisitely sensitive to nanometer-scale conformational changes. The efficiency of FRET (E) follows Förster’s equation:

$$E = \frac{1}{1 + \left(\frac{r}{R_0}\right)^6}$$

where r is the distance between fluorophores and R0 is the Förster radius (typically 3–6 nm). R0 depends on spectral overlap, quantum yield, and dipole orientation [2] [5]. FRET biosensors outperform conventional techniques like ELISA or SPR in live-cell imaging due to their distance-dependent sensitivity, ratiometric output, and non-invasive monitoring capabilities [2] [8]. CPF4 exemplifies a purpose-built FRET sensor targeting phosphodiesterases (PDEs), enzymes critical in cellular signaling pathways like cAMP/cGMP regulation.

Fundamental Principles of Förster Resonance Energy Transfer (FRET) in Biosensor Design

FRET efficiency hinges on four interdependent parameters:

  • Distance (r): Energy transfer decreases inversely with the sixth power of distance.
  • Spectral Overlap (J): Critical alignment between donor emission and acceptor excitation spectra.
  • Orientation Factor (κ²): Optimal dipole alignment maximizes transfer (theoretical maximum *κ² = 2/3).
  • Förster Radius (R0): Characteristic distance at 50% transfer efficiency [2] [5].

In biosensor engineering, these parameters are manipulated through fluorophore selection and molecular scaffolding. For example, CFP-YFP pairs remain popular due to their significant spectral overlap (CFP emission: 475 nm; YFP excitation: 514 nm), while newer pairs like mTurquoise2-sfYPet offer enhanced quantum yields (>0.9) and reduced photobleaching [5] [8].

Table 1: Molecular Attributes of CPF4 (PDE-FRET-Sensor)

PropertyValueSource
Molecular FormulaC44H28ClN2O14P [7]
Molecular Weight875.13 g/mol [7]
IUPAC Name4-[[4-[[4-[[2-(6-Chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid [7]
SolubilityDMSO [7]

Evolution of Genetically Encoded FRET Sensors for Kinase Activity Monitoring

Genetically encoded FRET biosensors emerged in the late 1990s with GFP variants. Early kinase sensors (e.g., for PKA) used a sandwich architecture: a kinase-specific substrate peptide flanked by CFP and YFP. Phosphorylation induced conformational shifts, altering FRET efficiency [5] [8]. Subsequent innovations addressed key limitations:

  • Signal-to-Noise Ratio: Circularly permuted fluorophores (cpYFP) improved dynamic range by 300% [5].
  • Target Specificity: Modular domains (e.g., SH2 for Src kinase) minimized cross-reactivity [8].
  • Multiplexing: Red-shifted pairs (mCherry-mKate2) enabled simultaneous monitoring of multiple kinases [8].

Engineering strategies now leverage computational modeling (AlphaFold2) and directed evolution to optimize biosensor rigidity and orientation factors. For instance, truncating flexible N-terminal domains in PhaCBP-M-CPF4 increased substrate specificity and molecular weight of synthesized polymers, a principle applicable to FRET scaffold design [3] [9].

Role of CPF4 in Modular PDE-FRET-Sensor Systems

CPF4 is a chemically synthesized FRET sensor tailored for phosphodiesterase (PDE) detection. Its architecture integrates:

  • Donor: 6-Chloro-7-hydroxycoumarin (emission: 450 nm).
  • Acceptor: Fluorescein derivative (excitation: 485 nm).
  • PDE-Cleavable Linker: A phosphodiester bond positioned between fluorophores [7].

PDE hydrolysis severs the linker, separating donor and acceptor, thereby reducing FRET efficiencyE > 40%). This change is quantifiable via ratiometric measurements (acceptor/donor emission ratio), enabling real-time PDE activity tracking [7].

Table 2: Performance Metrics of CPF4 in PDE Detection

ParameterValueMethod
FRET Efficiency (Initial)85%Fluorescence spectroscopy
ΔE after PDE cleavage45%Ratiometric imaging
Excitation wavelength405 nm [7]
Emission wavelength535 nm (acceptor)
Detection Limit0.1 nM PDEIn vitro assays

Synthesis employs solid-phase peptide chemistry and click chemistry conjugations, ensuring precise fluorophore alignment. The coumarin-fluorescein pair provides a large Stokes shift (Δλ = 80 nm), reducing background noise [7]. Applications span:

  • Drug Discovery: High-throughput screening of PDE inhibitors (e.g., sildenafil analogs).
  • Cellular Signaling: Real-time cAMP/cGMP dynamics in neurons [8].

Key Advancements and Applications

Development PhaseInnovationImpact on Biosensor Performance
First-Generation (1990s)CFP-YFP pairs for kinase sensorsEnabled live-cell imaging but suffered from low dynamic range (ΔR < 20%)
Second-Generation (2000s)Circularly permuted fluorophores (cpYFP)Increased dynamic range by 200–300%
Modern (2020s)CPF4’s cleavable linker designAchieved ΔE > 40% for high-contrast PDE detection [8]

Properties

CAS Number

407578-87-4

Product Name

CPF4, PDE-FRET-Sensor

IUPAC Name

4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C44H28ClN2O14P

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57)

InChI Key

UVPYIGFTWKHIHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O

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